molecular formula C14H23NO3 B13777535 2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- CAS No. 7584-78-3

2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy-

Katalognummer: B13777535
CAS-Nummer: 7584-78-3
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: BOWNVSYCCTZCOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- is an organic compound with a complex structure that includes a butanol backbone, a methoxyethylamino group, and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- typically involves multiple steps One common method includes the reaction of 2-butanol with 2-methoxyethylamine under controlled conditions to introduce the methoxyethylamino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- involves its interaction with specific molecular targets. The methoxyethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The phenoxy group may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

7584-78-3

Molekularformel

C14H23NO3

Molekulargewicht

253.34 g/mol

IUPAC-Name

2-(2-methoxyethylamino)-3-methyl-3-phenoxybutan-2-ol

InChI

InChI=1S/C14H23NO3/c1-13(2,14(3,16)15-10-11-17-4)18-12-8-6-5-7-9-12/h5-9,15-16H,10-11H2,1-4H3

InChI-Schlüssel

BOWNVSYCCTZCOY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(C)(NCCOC)O)OC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.